![molecular formula C18H15N5O2 B2366177 3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 899376-98-8](/img/structure/B2366177.png)
3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have attracted much attention in medicinal chemistry due to their diverse biological applications .
Synthesis Analysis
The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .
Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Chemical Reactions Analysis
The in situ reactions regulate the structure via changing the concentration (but not the total amount) of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .
Physical And Chemical Properties Analysis
Tetrazoles are known to be stable under metabolic conditions, which enhances their biological activities . They resist oxidation even when very strong oxidizing agents are employed because of their low HOMO energy .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzofuran derivatives and their analogs have been widely studied due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide derivatives, using reactions with various bioactive aromatic heterocyclic carboxylic acids, has been demonstrated. These compounds were characterized using NMR and mass spectroscopic methods, showcasing a methodological approach to synthesizing benzofuran-related compounds with potential biological activities (Sindhe et al., 2016).
Biological Activities
Benzofuran derivatives exhibit promising biological activities, including antimicrobial and antioxidant properties. The synthesized compounds from the aforementioned study showed good antimicrobial and antioxidant activities, indicating the potential of benzofuran derivatives in therapeutic applications. The research highlights the incorporation of heterocyclic rings and open-chain counterparts at specific positions of the benzofuran ring, yielding compounds with potent biological activities (Sindhe et al., 2016).
Another study on the synthesis, characterization, and biological evaluation of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated their antibacterial activity against various pathogenic microorganisms. This study provides insight into the design and development of benzofuran-based compounds with potential applications in combating microbial infections (Idrees et al., 2019).
Material Science Applications
In addition to biological activities, benzofuran derivatives have been explored for their applications in material science, such as the development of electrochromic materials. The synthesis of electropolymerizable monomers and their electrochemical properties indicate the potential of benzofuran derivatives in creating materials with novel electrochromic and fluorescent properties. This research opens avenues for the development of advanced materials for various technological applications (Hsiao & Wang, 2016).
Safety and Hazards
Future Directions
Tetrazoles have a wide range of applications, including as antiviral, antibacterial, and antifungal agents, as well as promoters in the synthesis of oligonucleotides . Their extraordinary stability under metabolic conditions suggests they have further potential applications as metal-free detonating substances .
properties
IUPAC Name |
3,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-6-7-16-15(8-11)12(2)17(25-16)18(24)20-13-4-3-5-14(9-13)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDIANDJJHWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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